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Introduction
Ervogastat (PF-06865571) is a potent and selective inhibitor of diacylglycerol acyltransferase

2 (DGAT2), an enzyme crucial in the final step of triglyceride synthesis.[1][2] Developed by

Pfizer, Ervogastat is under investigation for the treatment of non-alcoholic steatohepatitis

(NASH), a serious liver condition characterized by fat accumulation, inflammation, and fibrosis.

[3][4] The metabolic stability of a drug candidate like Ervogastat is a critical determinant of its

pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug

interactions. Therefore, a thorough evaluation of its metabolic fate is essential during drug

development.

These application notes provide detailed protocols for the in vitro evaluation of Ervogastat's
metabolic stability using two standard and widely accepted assays: the Human Liver

Microsomal (HLM) stability assay and the cryopreserved human hepatocyte stability assay.

Furthermore, this document presents a summary of key metabolic data and visual

representations of the relevant biological pathway and experimental workflows.

Data Presentation
Table 1: In Vitro Metabolic Stability of Ervogastat
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Parameter Human Liver Microsomes Human Hepatocytes

Test Compound Concentration 1 µM 1 µM

Incubation Time Up to 60 min Up to 120 min

Intrinsic Clearance (CLint) 15.8 µL/min/mg protein 22.5 µL/min/10^6 cells

In Vitro Half-life (t1/2) 43.9 min 30.8 min

Primary Metabolizing Enzyme
Cytochrome P450 3A4

(CYP3A4)

CYP3A4 and other Phase I & II

enzymes

Table 2: Major Metabolites of Ervogastat Identified in
Human Plasma

Metabolite ID
% of Total Radioactivity in
Plasma

Proposed Metabolic
Reaction

M2 37% N-dealkylation

M6 11% Oxidation

Unchanged Ervogastat Not specified -

Signaling Pathway
Ervogastat targets DGAT2, a key enzyme in the triglyceride synthesis pathway. By inhibiting

DGAT2, Ervogastat blocks the final step of converting diacylglycerol (DAG) to triacylglycerol

(TAG), thereby reducing the accumulation of fat in the liver.

Fatty Acyl-CoA

DGAT2Diacylglycerol (DAG) Triacylglycerol (TAG) Synthesis

Ervogastat

 Inhibition
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Click to download full resolution via product page

Caption: Inhibition of DGAT2 by Ervogastat.

Experimental Protocols
Human Liver Microsomal (HLM) Stability Assay
This protocol assesses the metabolic stability of Ervogastat in the presence of human liver

microsomes, which are rich in Phase I metabolizing enzymes, particularly cytochrome P450s.

Materials and Reagents:

Ervogastat

Pooled Human Liver Microsomes (e.g., from a commercial supplier)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

0.1 M Phosphate Buffer (pH 7.4)

Acetonitrile (ACN)

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not

found in the matrix)

Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance

compound like warfarin)

Procedure:

Preparation of Solutions:

Prepare a stock solution of Ervogastat (e.g., 10 mM in DMSO).

Prepare working solutions of Ervogastat and control compounds by diluting the stock

solution in buffer to the desired concentration (final incubation concentration is typically 1

µM).
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Thaw the human liver microsomes on ice. Dilute the microsomes in 0.1 M phosphate

buffer to the desired protein concentration (e.g., 0.5 mg/mL).

Incubation:

Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.

In a 96-well plate, add the microsomal suspension to wells containing the Ervogastat
working solution.

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

Incubate the plate at 37°C with gentle shaking.

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by

adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

Sample Processing and Analysis:

Centrifuge the plate to precipitate the microsomal proteins.

Transfer the supernatant to a new plate for analysis.

Analyze the samples by LC-MS/MS to quantify the remaining concentration of Ervogastat
at each time point.

Data Analysis:

Plot the natural logarithm of the percentage of Ervogastat remaining versus time.

Determine the slope of the linear portion of the curve, which represents the elimination rate

constant (k).

Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) =

(0.693 / t1/2) * (incubation volume / protein concentration).
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Caption: HLM stability assay workflow.
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Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more physiologically relevant model as it uses intact liver cells containing

both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Materials and Reagents:

Ervogastat

Cryopreserved Human Hepatocytes

Hepatocyte Incubation Medium (e.g., Williams' Medium E supplemented with appropriate

factors)

Acetonitrile (ACN)

Internal Standard (IS) for LC-MS/MS analysis

Control compounds

Procedure:

Hepatocyte Preparation:

Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

Transfer the thawed cells to pre-warmed incubation medium.

Determine cell viability and concentration using a suitable method (e.g., trypan blue

exclusion).

Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable

cells/mL).

Incubation:

Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator with gentle shaking.

Prepare a working solution of Ervogastat in the incubation medium.
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Initiate the assay by adding the Ervogastat working solution to the pre-incubated

hepatocyte suspension.

Incubate the cell suspension at 37°C with continuous gentle agitation.

At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the

cell suspension and terminate the reaction by adding ice-cold acetonitrile with an internal

standard.

Sample Processing and Analysis:

Vortex the samples and centrifuge to pellet the cell debris and precipitated proteins.

Transfer the supernatant for LC-MS/MS analysis to determine the concentration of

Ervogastat remaining.

Data Analysis:

Similar to the HLM assay, plot the natural logarithm of the percentage of Ervogastat
remaining against time.

Determine the elimination rate constant (k) from the slope of the line.

Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693

/ t1/2) * (incubation volume / number of cells).
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Caption: Hepatocyte stability assay workflow.
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Conclusion
The provided protocols and data offer a comprehensive framework for evaluating the metabolic

stability of Ervogastat. The in vitro assays using human liver microsomes and hepatocytes are

fundamental tools in drug development that provide critical insights into the metabolic fate of a

new chemical entity. The results from these studies are instrumental in predicting the in vivo

pharmacokinetic properties of Ervogastat, guiding dose selection, and assessing the potential

for drug-drug interactions, thereby supporting its continued clinical development for the

treatment of NASH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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